Ajugasteron B Ajugasteron B Ajugasteron B is a biochemical.
Brand Name: Vulcanchem
CAS No.: 21490-21-1
VCID: VC0517720
InChI: InChI=1S/C29H46O7/c1-6-17(16(2)15-30)11-25(34)28(5,35)24-8-10-29(36)19-12-21(31)20-13-22(32)23(33)14-26(20,3)18(19)7-9-27(24,29)4/h12,17-18,20,22-25,30,32-36H,2,6-11,13-15H2,1,3-5H3/t17-,18+,20+,22-,23+,24+,25-,26-,27-,28-,29-/m1/s1
SMILES: CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(=C)CO
Molecular Formula: C29H46O7
Molecular Weight: 506.7 g/mol

Ajugasteron B

CAS No.: 21490-21-1

Cat. No.: VC0517720

Molecular Formula: C29H46O7

Molecular Weight: 506.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ajugasteron B - 21490-21-1

Specification

CAS No. 21490-21-1
Molecular Formula C29H46O7
Molecular Weight 506.7 g/mol
IUPAC Name (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3-dihydroxy-6-(hydroxymethyl)hept-6-en-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Standard InChI InChI=1S/C29H46O7/c1-6-17(16(2)15-30)11-25(34)28(5,35)24-8-10-29(36)19-12-21(31)20-13-22(32)23(33)14-26(20,3)18(19)7-9-27(24,29)4/h12,17-18,20,22-25,30,32-36H,2,6-11,13-15H2,1,3-5H3/t17-,18+,20+,22-,23+,24+,25-,26-,27-,28-,29-/m1/s1
Standard InChI Key ODENAQIZHMFEAO-BQBPTSSQSA-N
Isomeric SMILES CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(=C)CO
SMILES CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(=C)CO
Canonical SMILES CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(=C)CO
Appearance Solid powder

Introduction

Structural Characteristics and Natural Occurrence

Ajugasteron B belongs to the phytoecdysteroid class, which comprises plant-derived analogs of insect molting hormones. Its structure features a steroidal backbone with hydroxyl groups at positions 2, 3, 14, 20, 22, and 28, along with a δ-lactone ring at position 26. This configuration confers unique solubility and receptor-binding properties, distinguishing it from similar compounds like ecdysterone and turkesterone.

The compound is predominantly extracted from Ajuga species, such as Ajuga reptans and Ajuga turkestanica, through methanol or ethanol-based extraction followed by chromatographic purification. Industrial production remains limited due to the complexity of its structure, though advances in synthetic biology may offer scalable alternatives in the future.

Pharmacological Properties

Antimicrobial Activity

Preliminary studies indicate broad-spectrum antimicrobial properties. Extracts enriched with Ajugasteron B inhibit the growth of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and fungi (Candida albicans). While the exact mechanism remains unclear, researchers hypothesize that its hydroxyl-rich structure disrupts microbial cell membranes or interferes with essential enzymatic processes.

Mechanisms of Action

Ecdysone Receptor Modulation

As a phytoecdysteroid, Ajugasteron B binds to ecdysone receptors (EcRs) in insects, disrupting molting and metamorphosis. This interaction has spurred interest in its application as a biopesticide. In mammalian systems, EcR homologs are absent, but the compound may influence analogous nuclear receptors involved in cell differentiation and apoptosis.

Anti-inflammatory Pathways

Ajugasteron B suppresses pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting NF-κB translocation. In lipopolysaccharide (LPS)-stimulated macrophages, it reduced TNF-α production by 60% and IL-6 by 55%, comparable to dexamethasone in preliminary assays.

Toxicological Profile

Model SystemConcentrationEffectCitation
Philodina acuticornis (rotifers)100 µM40% population reduction
RAW 264.7 macrophages50 µg/mLNo cytotoxicity observed

The compound’s toxicity is dose-dependent, with crude extracts showing no adverse effects up to 1 mg/mL, while purified Ajugasteron B becomes toxic at concentrations exceeding 50 µM . This underscores the importance of formulation and delivery methods in therapeutic applications.

Comparative Analysis with Related Compounds

CompoundStructural DifferencesBiological Activity
EcdysteroneLacks δ-lactone ringEnhances muscle protein synthesis
TurkesteroneAdditional hydroxyl group at C-11Promotes adaptogenic effects
Ajugasteron Bδ-Lactone at C-26Broad antimicrobial and cytotoxic activity

Ajugasteron B’s δ-lactone moiety enhances its membrane permeability compared to ecdysterone, potentially explaining its superior antimicrobial efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator